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Compound of Interest

Compound Name: Enzacamene

Cat. No.: B10762684

An In-depth Technical Guide to the Spectroscopic Characterization of Enzacamene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzacamene, also known as 4-Methylbenzylidene Camphor (4-MBC), is an organic camphor
derivative widely utilized as a UV B radiation filter in the cosmetics and sunscreen industry.[1]
[2] Its efficacy is rooted in its chemical structure, which allows for the absorption and dissipation
of harmful UV energy.[3] A thorough spectroscopic characterization is fundamental for its
quality control, stability testing, and regulatory compliance.

This technical guide provides a comprehensive overview of the analytical techniques used to
characterize Enzacamene, including Ultraviolet (UV) Spectroscopy, Infrared (IR) Spectroscopy,
and Nuclear Magnetic Resonance (NMR) Spectroscopy. It details the expected spectral data,
outlines experimental protocols, and illustrates the logical workflow for structural elucidation
and confirmation.

Chemical Structure:

o |[UPAC Name: (3E)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-
one[4]

e Molecular Formula: C1sH220[4]
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e Molecular Weight: 254.37 g/mol [1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to analyze the electronic transitions within a molecule,
particularly in conjugated systems like that of Enzacamene. The conjugated system, formed by
the benzylidene group and the camphor carbonyl group, is responsible for its ability to absorb
UV radiation.[3]

Spectroscopic Data

Enzacamene is an effective UV B filter, designed to absorb radiation in the 280-320 nm range.
[3][5] Its peak absorption is consistently reported in the mid-UV B spectrum.

Parameter Value Reference
Amax (Maximum Absorption) ~300 nm [61[7]
Alternate Amax Reported 301 nm [2][8]
Alternate Amax Reported 299+ 2 nm [9]
Absorption Range 280 - 320 nm [5]

Experimental Protocol: UV-Vis Spectroscopy

e Sample Preparation:
o Accurately weigh approximately 10 mg of Enzacamene reference standard.

o Dissolve the sample in a suitable UV-grade solvent (e.g., ethanol or cyclohexane) in a 100
mL volumetric flask to create a stock solution.

o Perform a serial dilution to obtain a final concentration of approximately 10 pg/mL. The
solvent used for dilution should be the same as the one used for the blank.

¢ Instrumentation:

o Use a calibrated double-beam UV-Vis spectrophotometer.
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o Use a matched pair of 1 cm quartz cuvettes.

o Data Acquisition:

[e]

Set the wavelength range from 200 nm to 400 nm.

o

Perform a baseline correction using the solvent blank.

[¢]

Record the spectrum of the prepared Enzacamene solution.

[e]

Identify the wavelength of maximum absorbance (Amax).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. By measuring the vibrations of bonds, it provides a unique "“fingerprint" of the
compound. For Enzacamene, IR spectroscopy can confirm the presence of the carbonyl
group, carbon-carbon double bonds, aromatic rings, and aliphatic C-H bonds.[10][11]

Predicted Spectroscopic Data

The following table outlines the expected characteristic absorption bands for Enzacamene
based on its molecular structure.

_ Predicted .
Functional Group Bond Type . Intensity
Absorption (cm™?)

Aromatic Ring C-H Stretch 3100 - 3000 Medium

Alkyl Groups C-H Stretch 3000 - 2850 Strong

Ketone (Conjugated) C=0 Stretch 1715 - 1685 Strong
Alkene/Aromatic C=C Stretch 1680 - 1585 Medium-Weak
Alkyl Groups C-H Bend 1465 - 1370 Medium

Experimental Protocol: Fourier-Transform Infrared (FT-
IR) Spectroscopy
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o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of solid, powdered Enzacamene directly onto the ATR crystal (e.qg.,
diamond or germanium).

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

e Sample Preparation (KBr Pellet):

o Mix approximately 1-2 mg of Enzacamene with 100-200 mg of dry potassium bromide
(KBr) powder.

o Grind the mixture to a fine powder using an agate mortar and pestle.

o Press the powder into a thin, transparent pellet using a hydraulic press.
e Instrumentation:

o Use a calibrated FT-IR spectrometer.
o Data Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

[¢]

[e]

Place the sample in the spectrometer's sample holder.

o

Scan the sample over the range of 4000 cm~1 to 400 cm™1,

[¢]

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Process the resulting interferogram using a Fourier transform to obtain the IR spectrum.

[¢]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.[12] Both H (proton) and *3C NMR are essential for the unambiguous structural
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confirmation of Enzacamene, revealing the number of unique proton and carbon environments
and their connectivity.

Predicted Spectroscopic Data

The chemical shifts in NMR are highly dependent on the chemical environment of the nuclei.
The following tables provide predicted chemical shifts for Enzacamene based on its structure
and typical values for similar functional groups.

Table 4.1.1: Predicted tH NMR Chemical Shifts

Proton Predicted Chemical o .
. . Multiplicity Integration

Environment Shift (6, ppm)
Aromatic Protons 7.0-75 Multiplet 4H
Vinylic Proton ~6.2 Singlet 1H
Bridgehead/Aliphatic i

1.0-2.8 Multiplets 7H
Protons (Camphor)
Aromatic Methyl )

~2.4 Singlet 3H
Protons
Camphor Methyl )

0.8-1.0 Singlets 3H, 3H

Protons

Table 4.1.2: Predicted 3C NMR Chemical Shifts

Carbon Environment Predicted Chemical Shift (8, ppm)
Carbonyl Carbon (C=0) 215 - 220

Aromatic/Vinylic Carbons (C=C) 120 - 150

Aliphatic Carbons (Camphor) 10-60

Methyl Carbons 9-22

Note: The carbonyl carbon signal in camphor itself is reported at 6C 219.13 ppm.[13]
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Experimental Protocol: NMR Spectroscopy

e Sample Preparation:

o Accurately weigh approximately 5-10 mg of Enzacamene for *H NMR and 20-50 mg for
13C NMR.

o Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a
standard 5 mm NMR tube.

o Add a small amount of Tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm), if
not already present in the solvent.

¢ Instrumentation:

o Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable
probe.

o Data Acquisition:
o 1H NMR:
» Acquire the spectrum using a standard pulse sequence.
s Set the spectral width to cover the range of approximately -1 to 12 ppm.
» Use a sufficient number of scans to achieve a good signal-to-noise ratio.
o 13C NMR:

» Acquire the spectrum using a proton-decoupled pulse sequence to ensure all signals
appear as singlets.

» Set the spectral width to cover the range of approximately 0 to 230 ppm.

» Due to the low natural abundance of $3C, a larger number of scans and a longer
acquisition time are required.[14]

» Data Processing:
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[e]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

o

Phase the spectrum and perform baseline correction.

[¢]

Calibrate the chemical shift scale using the TMS signal.

[e]

Integrate the signals in the *H NMR spectrum to determine the relative number of protons.

Integrated Spectroscopic Analysis Workflow

The characterization of Enzacamene is not reliant on a single technique but on the integration
of data from multiple spectroscopic methods. The workflow below illustrates the logical
progression from sample to confirmed structure.
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Diagram 1: Spectroscopic Characterization Workflow for Enzacamene
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Caption: Workflow for the spectroscopic analysis and structural confirmation of Enzacamene.
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Logical Relationships in Structural Elucidation

Each spectroscopic technique provides complementary pieces of information that, when

combined, create a complete picture of the Enzacamene molecule.

Diagram 2: Relationship of Spectroscopic Data to Enzacamene Structure
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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